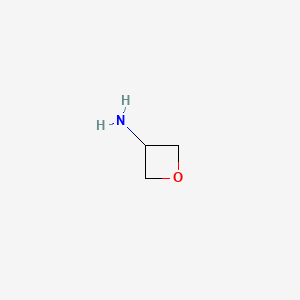

3-Oxetanamine

説明

Historical Context and Discovery

The development of this compound as a recognized chemical entity emerged from the broader exploration of strained ring heterocycles that gained momentum in the latter half of the twentieth century. While the exact date of first synthesis remains unclear from available literature, the compound's entry into chemical databases occurred in 2006, with subsequent modifications documented through 2025, indicating ongoing research interest and structural refinements. The compound's Chemical Abstracts Service registry number 21635-88-1 was assigned during this period, establishing its official chemical identity. The historical significance of this compound is closely tied to the "oxetane rush" that occurred in medicinal chemistry during the early 2000s, when researchers began to recognize the potential of oxetane rings as bioisosteres for carbonyl groups and gem-dimethyl substituents. This period marked a shift from viewing oxetanes as merely synthetic curiosities to recognizing them as valuable pharmacophores with unique properties that could address common challenges in drug development.

The compound's development trajectory reflects broader trends in heterocyclic chemistry, where researchers systematically explored the synthesis and properties of small ring systems containing heteroatoms. Early synthetic efforts focused on establishing reliable methods for constructing the oxetane ring while maintaining the integrity of the amino functional group, a challenge that required careful consideration of reaction conditions and protecting group strategies. The compound's inclusion in patent literature as early as 2013 demonstrates its practical importance in pharmaceutical applications, with specific methods developed for large-scale production of oxetan-3-ylmethanamines and related derivatives. The historical context also reveals the compound's role in advancing our understanding of ring strain effects on chemical reactivity, particularly how the presence of an amino group at the 3-position influences both the electronic properties of the oxetane ring and the nucleophilic character of the nitrogen atom.

Nomenclature and Alternative Names

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "oxetane" refers to the four-membered ring containing one oxygen atom, and the "3-" prefix indicates the position of the amino substituent. This primary name is complemented by several alternative designations that reflect different naming conventions and practical usage in various chemical contexts. The compound is also known as 3-aminooxetane, which emphasizes the amino functional group as the primary substituent, and oxetan-3-amine, which places the oxetane ring as the base structure. Additional synonyms include oxetan-3-ylamine and oxetane-3-amine, variations that reflect different interpretations of chemical naming priorities while maintaining chemical accuracy.

特性

IUPAC Name |

oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEOJUQOECNDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431411 | |

| Record name | 3-Oxetanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21635-88-1 | |

| Record name | 3-Oxetanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Amination of Oxetane Derivatives

One common approach to prepare this compound involves nucleophilic substitution or ring-opening reactions on oxetane precursors bearing suitable leaving groups, followed by amination.

- Starting materials: Oxetane derivatives such as 3-halooxetanes or 3-activated oxetanes.

- Reagents: Amines or ammonia sources.

- Conditions: Often conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or ethanol, sometimes under reflux or sealed tube heating to promote ring closure or substitution.

Example reaction conditions and yields:

Intramolecular Cyclization via Etherification

Intramolecular cyclization of suitable diol or haloalcohol precursors can form the oxetane ring, which can then be functionalized to introduce the amino group at the 3-position.

- Method: Starting from 1,3-diols or related precursors, selective tosylation or halogenation followed by intramolecular cyclization using bases like sodium hydride in tetrahydrofuran (THF) leads to oxetane formation.

- Amination: Subsequent nucleophilic substitution with azide ion (NaN3) followed by reduction can yield this compound derivatives.

Synthesis from Sugar Derivatives

Oxetane rings can be constructed by ring contraction of sugar derivatives such as glucuronolactone or rhamnose derivatives, followed by amination.

- Process: Treatment of sugar lactones with amines or bases (e.g., benzylamine or potassium carbonate in methanol) induces ring contraction to oxetane structures.

- Functionalization: The oxetane ring can be further functionalized at the 3-position by nucleophilic substitution reactions, including azide displacement and reduction to amines.

Other Synthetic Routes

- Barton modification of the Hunsdiecker reaction: Used to convert ester oxetanes to chlorides, which can be further transformed into amines.

- Use of coupling agents: For example, HATU-mediated coupling reactions involving this compound as the amine component have been reported in peptide or amide bond formation.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct amination of oxetane derivatives | 3-halooxetanes or activated oxetanes | Amines, bases (e.g., diisopropylethylamine) | Reflux or sealed tube heating in ethanol or DMF | Moderate to high | Straightforward, scalable | Requires pre-functionalized oxetane |

| Intramolecular cyclization of diols | 1,3-diols | Sodium hydride, NaN3 | THF, room temp to reflux | Good | Stereoselective, versatile | Multi-step, sensitive to stereochemistry |

| Sugar derivative ring contraction | Sugar lactones (glucuronolactone, rhamnose) | Amines, K2CO3 | Methanol, mild heating | Good | Access to chiral oxetanes | Multi-step, complex starting materials |

| Barton-Hunsdiecker modification | Ester oxetanes | N-hydroxypyridine-2-thione sodium salt | Reflux in CCl4 or similar | Moderate (27%) | Useful for halide intermediates | Low yield, hazardous reagents |

| Microwave-assisted coupling | Chloromethyl benzamide derivatives | Na2CO3, 3-aminooxetane | Microwave irradiation, 100°C, 1 h | Low (isolated mg scale) | Rapid reaction | Low yield, small scale |

Research Findings and Optimization Notes

- The use of polar aprotic solvents and sealed tube heating improves yields and reaction rates in direct amination methods.

- Microwave irradiation can accelerate reactions but may require optimization to improve yields.

- Intramolecular cyclization methods provide stereochemical control and allow access to various oxetane stereoisomers, which is important for biological activity.

- Sugar-derived oxetanes offer chiral building blocks for further functionalization, including amination at the 3-position without epimerization.

- Coupling reactions involving this compound as a nucleophile have been successfully employed in complex molecule synthesis, demonstrating its versatility.

化学反応の分析

Types of Reactions

3-Oxetanamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.

Reduction: The compound can be reduced to form simpler amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, which can be further utilized in different chemical and industrial applications .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

3-Oxetanamine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various transformations, making it a versatile reagent in organic synthesis. Researchers have explored multiple synthetic pathways to derive novel compounds from this compound, including:

- Functional Group Interconversions : Transformations such as oxidation, reduction, and nucleophilic substitutions have been successfully applied to modify the oxetane framework .

- Stability Studies : The stability profile of this compound under different reaction conditions has been investigated, revealing its potential for use in complex synthetic routes .

Table 1: Synthetic Transformations Involving this compound

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Oxidation | Various oxidizing agents | Up to 85 |

| Nucleophilic Substitution | Basic conditions | Up to 90 |

| Acylation | Acidic conditions | Up to 75 |

| Hydrolysis | Neutral pH | Up to 80 |

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit promising biological activities. Specifically, studies have highlighted its potential as an antimicrobial and anti-inflammatory agent. The oxetane ring enhances the compound's ability to interact with biological targets, which is essential for drug development.

- Case Study: Antimicrobial Activity : A study demonstrated that certain oxetane derivatives displayed significant inhibitory effects against various bacterial strains, suggesting their potential use as new antibiotics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of oxetane derivatives, revealing their effectiveness in inhibiting key enzymes involved in inflammatory pathways .

Medicinal Chemistry

Bioisosteric Replacement in Drug Design

The unique structure of the oxetane ring allows it to serve as a bioisosteric replacement for traditional functional groups like carboxylic acids. This property is particularly advantageous in drug design, where modifications can enhance pharmacokinetic profiles.

- Case Study: CNS Drug Development : Research has shown that substituting carboxylic acids with oxetane derivatives improves brain permeability and reduces acidity, making them suitable candidates for central nervous system (CNS) drugs .

Table 2: Comparison of Pharmacokinetic Properties

| Compound Type | Lipophilicity (log P) | Permeability (CNS) | Acidity (pKa) |

|---|---|---|---|

| Carboxylic Acid | Moderate | Low | High |

| Oxetane Derivative | High | Improved | Low |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized for producing specialty chemicals with tailored properties. Its ability to participate in various chemical reactions makes it valuable in synthesizing materials used across different industries.

作用機序

The mechanism of action of 3-oxetanamine involves its incorporation into polymer chains, which can alter the physical and chemical properties of the resulting polymers. This allows for the customization of polymers for specific applications. In biological systems, the amine group can interact with various molecular targets, leading to potential therapeutic effects .

類似化合物との比較

Comparison with Similar Oxetane Derivatives

Structural and Functional Modifications

The oxetane ring’s versatility allows for diverse substitutions, altering physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in 1268883-21-1): Enhance stability and modulate pKa, improving metabolic resistance . N-Methylation (e.g., 952182-03-5): Reduces amine basicity, minimizing undesired protonation in biological systems .

Salt Forms :

- Hydrochloride salts (e.g., 1268883-21-1, 1245782-61-9) improve crystallinity and storage stability compared to free bases .

Steric Effects :

- 2-Methyl substitution (2169563-99-7) introduces steric hindrance, altering reaction pathways in Suzuki couplings or amide formations .

生物活性

3-Oxetanamine, a four-membered cyclic amine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound (CHNO) features a unique oxetane ring structure that contributes to its reactivity and biological activity. The oxetane ring is characterized by its strained four-membered structure, which can influence the compound's interaction with biological targets.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 73.09 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in water |

Biological Activity

Research on the biological activity of this compound indicates its potential in various therapeutic areas. The compound has been studied for its effects on different biological targets, including enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

Studies have shown that oxetane derivatives exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Case Study 1: Antimalarial Potential

A study investigated the antimalarial properties of various oxetane derivatives, including this compound. The compound was tested against Plasmodium falciparum and exhibited promising results in inhibiting parasite growth. The research highlighted the structure-activity relationship (SAR) that enhances the potency of oxetane derivatives in targeting malaria parasites .

Case Study 2: Enzyme Inhibition

Another significant area of research involves the inhibition of LIM kinase (LIMK), which plays a crucial role in cancer cell migration and invasion. Compounds similar to this compound were tested for their ability to inhibit LIMK1/2, showing effective binding affinity and enzymatic inhibition . This suggests potential applications in cancer therapy.

Synthesis and Derivatization

The synthesis of this compound typically involves cyclization reactions that form the oxetane ring. Recent advancements have focused on optimizing these synthesis methods to enhance yield and purity.

Table 3: Synthesis Methods for Oxetane Derivatives

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Oxetanamine that influence its reactivity in synthetic applications?

- Methodological Answer : this compound’s reactivity is governed by its strained oxetane ring and amine functionality. Key properties include its solubility in polar solvents (e.g., water, alcohols) and organic solvents (e.g., ethers), as well as its stability under acidic/basic conditions. These properties necessitate careful solvent selection and pH control during reactions to avoid premature ring-opening or decomposition . Researchers should characterize these properties using techniques like NMR (to monitor ring integrity) and HPLC (to assess purity) during synthesis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Skin/eye protection : Use impervious gloves (e.g., nitrile) inspected before use, and safety goggles to prevent contact. Contaminated gloves must be disposed of properly .

- Respiratory protection : Employ fume hoods or respirators in high-concentration environments to avoid inhalation of vapors or dust .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Decontaminate surfaces with ethanol/water mixtures .

Q. How can researchers efficiently locate existing synthetic methodologies for this compound derivatives?

- Methodological Answer : Use specialized databases (e.g., SciFinder, Reaxys) to search for "this compound derivatives" filtered by reaction type (e.g., ring-opening, amination). Cross-reference patents and journal articles (e.g., Journal of Organic Chemistry) for catalytic systems (e.g., palladium-mediated cross-coupling) . Prioritize literature with detailed spectroscopic data (e.g., NMR shifts for oxetane carbons) to validate reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to address conflicting data on the stability of this compound under varying catalytic conditions?

- Methodological Answer :

- Variable isolation : Systematically test stability under controlled parameters (e.g., temperature, solvent polarity, catalyst loading). For example, compare Pd/C vs. Raney nickel in hydrogenation reactions to identify catalyst-specific decomposition pathways .

- Analytical validation : Use kinetic studies (e.g., time-resolved IR spectroscopy) to monitor ring-opening rates. Replicate conflicting studies with strict adherence to reported conditions to isolate discrepancies (e.g., trace moisture levels) .

Q. What advanced analytical techniques are most effective for characterizing novel this compound derivatives?

- Methodological Answer :

- Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and functionalization sites .

- Purity assessment : Combine HPLC with charged aerosol detection (CAD) to quantify trace impurities, especially for hygroscopic derivatives .

- Stability profiling : Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess hygroscopicity and thermal degradation thresholds .

Q. What strategies optimize the synthesis of this compound analogs while minimizing ring-opening side reactions?

- Methodological Answer :

- Protecting group selection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during ring-functionalization steps. Deprotect under mild acidic conditions (e.g., TFA/DCM) to preserve oxetane integrity .

- Catalyst tuning : Employ low-temperature conditions (-20°C) and bulky ligands (e.g., SPhos) in cross-coupling reactions to reduce steric strain on the oxetane ring .

- In situ monitoring : Utilize flow chemistry with real-time FTIR to detect early signs of ring-opening and adjust reaction parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。